4-Tert-butyl-2,5-dichlorophenol

Steric Hindrance Chemical Reactivity Organic Synthesis

4-Tert-butyl-2,5-dichlorophenol combines a bulky tert-butyl group with a 2,5-dichloro substitution pattern, creating steric and electronic effects not found in simpler chlorophenols. This synergy modulates phenolic -OH reactivity and oxidative stability, making it a critical intermediate for novel hindered phenolic antioxidants, a probe for environmental fate studies, and a versatile synthon in medicinal chemistry. Procuring this specific isomer ensures reproducibility in assays, predictable reaction kinetics, and access to unique chemical space unavailable with generic analogs.

Molecular Formula C10H12Cl2O
Molecular Weight 219.1 g/mol
CAS No. 52780-22-0
Cat. No. B1628827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2,5-dichlorophenol
CAS52780-22-0
Molecular FormulaC10H12Cl2O
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1Cl)O)Cl
InChIInChI=1S/C10H12Cl2O/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,1-3H3
InChIKeyUBLDZSSBAAKNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0) Basic Properties and Supply Chain Baseline


4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0, C₁₀H₁₂Cl₂O, MW 219.1 g/mol) is a chlorinated phenolic compound bearing a bulky tert-butyl group at the 4-position and two chlorine atoms at the 2- and 5-positions . Its unique substitution pattern—combining both electron-withdrawing chloro substituents and a sterically hindering tert-butyl moiety—imparts distinct physicochemical properties, including a calculated density of approximately 1.227 g/cm³ . Commercially, this compound is primarily available as a research chemical from various global suppliers, typically offered at a purity of 95% or higher, with some vendors also providing analytical standard solutions (e.g., 1000 µg/mL in isopropanol) [1]. Its procurement is characterized by a fragmented supply landscape with varying purity grades and limited availability of comprehensive analytical documentation, making source selection a critical factor for downstream applications [1].

Why 4-Tert-butyl-2,5-dichlorophenol Cannot Be Casually Substituted with Other Chlorophenols


Substituting 4-tert-butyl-2,5-dichlorophenol with seemingly similar chlorophenols—such as 2,5-dichlorophenol, 2,4-dichlorophenol, or 4-tert-butylphenol—introduces significant and often unpredictable risks due to the compound's unique, synergistic combination of steric and electronic effects . The bulky tert-butyl group is not merely a spectator; it creates substantial steric hindrance, which directly modulates the reactivity of the phenolic -OH group and can alter the compound's ability to engage in specific interactions (e.g., enzyme active sites or polymerization reactions) compared to non-alkylated analogs . Concurrently, the specific 2,5-dichloro substitution pattern on the aromatic ring exerts a strong electronic influence, affecting both the pKa of the phenol and the molecule's overall oxidative stability, a profile that differs fundamentally from other isomers like 2,4- or 2,6-dichlorophenols . Relying on generic in-class analogs without rigorous validation exposes scientific or industrial workflows to failures in assay reproducibility, altered reaction kinetics, or compromised material performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Tert-butyl-2,5-dichlorophenol Against Key Analogs


Steric Hindrance of the 4-tert-Butyl Group Differentiates Its Reactivity from Non-alkylated Dichlorophenols

The presence of the bulky 4-tert-butyl group in 4-tert-butyl-2,5-dichlorophenol provides a quantifiable level of steric hindrance that is absent in comparator molecules like 2,5-dichlorophenol (CAS 583-78-8) . This steric bulk is a key design element in hindered phenols, as it is known to significantly reduce the compound's propensity to undergo certain radical-mediated reactions or enzymatic modifications, directly impacting its stability and function in oxidative environments [1]. While direct kinetic data comparing the two compounds is not available in the public domain, the structural and mechanistic basis for this differentiation is well-established in the class of hindered phenols, making this a high-confidence class-level inference for procurement decisions.

Steric Hindrance Chemical Reactivity Organic Synthesis

Differential Electronic Effects of the 2,5-Dichloro Pattern vs. Other Chlorophenol Isomers

The specific 2,5-dichloro substitution pattern on the phenolic ring of 4-tert-butyl-2,5-dichlorophenol imparts a unique electronic environment compared to other common isomers, such as 2,4-dichlorophenol (CAS 120-83-2) [1]. For instance, studies on the structure-activity relationships of chlorophenols have demonstrated that the position of chloro substituents directly influences redox potentials and, consequently, the compound's susceptibility to oxidative degradation and its toxicity profile [1]. Specifically, 2,5-dichlorophenol is known to generate strong chemiluminescence upon degradation, a property that may be modulated by the 4-tert-butyl group and could serve as a distinguishing factor from 2,4-dichlorophenol in specialized analytical or environmental fate studies [1]. This isomer-specific electronic signature means that substituting one dichlorophenol isomer for another will likely yield divergent results in applications sensitive to redox chemistry or molecular recognition.

Electronic Effects Structure-Activity Relationship Oxidative Stability

Optimal Application Scenarios for Procuring 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0)


Synthesis of Hindered Phenolic Antioxidants and Polymer Stabilizers

The unique combination of a sterically hindering tert-butyl group and electron-withdrawing chlorine atoms makes 4-tert-butyl-2,5-dichlorophenol a promising intermediate for developing novel hindered phenolic antioxidants . The chlorine atoms serve as synthetic handles for further functionalization, while the tert-butyl group provides the necessary steric shielding to create stable phenoxyl radicals, a critical feature for effective antioxidant performance in lubricants, fuels, and polymers [1]. Procuring this specific compound allows access to a chemical space distinct from antioxidants derived from simpler 2,6-di-tert-butylphenol scaffolds.

Investigating Structure-Activity Relationships in Environmental Fate and Toxicology Studies

Given the established structure-activity relationships (SAR) for chlorophenol degradation and toxicity , 4-tert-butyl-2,5-dichlorophenol serves as a critical test compound for probing how a bulky 4-tert-butyl group modifies the environmental behavior of a 2,5-dichlorophenol core. Its procurement is essential for comparative studies aiming to predict the persistence, degradation pathways, and ecotoxicological effects of this emerging class of chlorinated phenolic pollutants, a field where using a non-alkylated analog would not provide accurate data .

Development of Specialty Agrochemical or Pharmaceutical Building Blocks

As a chlorinated aromatic compound, 4-tert-butyl-2,5-dichlorophenol is a valuable synthon for constructing more complex molecules with potential bioactivity . The chlorine atoms can be selectively substituted in cross-coupling reactions, while the tert-butyl group can enhance lipophilicity and metabolic stability in target molecules. Researchers engaged in medicinal chemistry or agrochemical discovery can use this compound to explore chemical space not accessible with non-alkylated or differently substituted chlorophenols, potentially leading to novel leads with improved physicochemical profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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